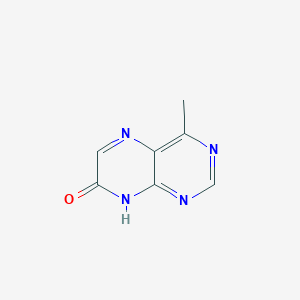

4-Methyl-7(8H)-pteridinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16041-29-5 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-methyl-8H-pteridin-7-one |

InChI |

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |

InChI Key |

DXWXYHAWBYBBQQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=N1)NC(=O)C=N2 |

Isomeric SMILES |

CC1=C2C(=NC(=O)C=N2)N=CN1 |

Canonical SMILES |

CC1=C2C(=NC=N1)NC(=O)C=N2 |

Synonyms |

4-Methyl-7(8H)-pteridinone |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Methyl 7 8h Pteridinone and Its Analogues

De Novo Synthesis Approaches to the Pteridinone Ring System

The fundamental construction of the pteridinone core can be achieved through several de novo synthetic routes, principally categorized by the initial heterocyclic precursor. thieme-connect.de These methods involve the systematic building of one heterocyclic ring onto another, offering flexibility in accessing a wide array of substituted pteridinones. herts.ac.ukthieme-connect.de

Pyrimidine-based Annulation Reactions for Pteridinone Formation

A predominant and versatile strategy for pteridinone synthesis begins with a pre-formed pyrimidine (B1678525) ring, followed by the annulation of the pyrazine (B50134) ring. thieme-connect.de A classic and widely utilized method is the Timmis synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. This approach allows for the introduction of various substituents on the pyrazine ring, depending on the nature of the dicarbonyl component.

Another significant pyrimidine-based approach is the Gabriel-Isay reaction, which condenses a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. This method has been successfully employed in the synthesis of several pteridin-7(8H)-one derivatives. herts.ac.uk The reaction of 4-chloro-5-nitropyrimidines with α-aminocarbonyl compounds, followed by cyclization and oxidation, also provides a useful and broadly applicable route to pteridines, a reaction sometimes referred to as the Polonovski-Boon synthesis. thieme-connect.de

Recent advancements in annulation chemistry have also provided novel methods for pyrimidine synthesis that can be precursors for pteridinones. For instance, a copper-catalyzed [3+3] annulation of amidines with saturated ketones offers an efficient pathway to structurally important pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org Similarly, a greener approach utilizing a [3+3] tandem annulation-oxidation of α,β-unsaturated ketones and benzamidine (B55565) hydrochloride has been developed for the synthesis of substituted pyrimidines. rsc.org These modern methods highlight the ongoing efforts to develop more efficient and environmentally benign synthetic routes.

Pyrazine-based Cyclization Routes to Pteridinones

Complementary to pyrimidine-based strategies, the synthesis of pteridinones can also commence from a pyrazine precursor, onto which the pyrimidine ring is constructed. herts.ac.ukthieme-connect.de This approach often involves the reaction of a 2,3-diaminopyrazine (B78566) derivative with a suitable one-carbon or three-carbon synthon to form the pyrimidine ring. For example, methyl 3-chloropyrazine-2-carboxylate can react with guanidine (B92328) derivatives to yield pteridinone structures. smolecule.com Another strategy involves the use of methyl 3-isothiocyanato-2-pyrazinecarboxylate, which reacts with N-substituted compounds to form 2-thioxo-1,2-dihydro-4(3H)-pteridinones. researchgate.net

The reaction of 2,3-dicyanopyrazines with various nucleophiles has also been shown to be a useful method for constructing the pteridine (B1203161) ring system. researchgate.net These pyrazine-based routes provide alternative pathways that can be advantageous for accessing specific substitution patterns on the pteridinone scaffold that may be less accessible through pyrimidine-based annulation.

Regioselective Synthesis of 4-Methyl-7(8H)-pteridinone and Related Methylated Pteridinones

The precise placement of substituents, such as a methyl group, on the pteridinone core is crucial for modulating its biological activity. The regioselective synthesis of this compound and its isomers requires careful selection of starting materials and reaction conditions.

In pyrimidine-based syntheses, the regioselectivity of the condensation between a 4,5-diaminopyrimidine and an unsymmetrical dicarbonyl compound, such as methylglyoxal, is a key consideration. Generally, the more reactive carbonyl group of the dicarbonyl compound reacts preferentially with the 5-amino group of the pyrimidine, which can lead to the formation of the 7-substituted pteridine. thieme-connect.de To achieve the desired 4-methyl substitution, a pyrimidine precursor already containing the methyl group at the appropriate position is often employed.

For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- herts.ac.ukthieme-connect.deresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been achieved with high regioselectivity through the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones. rsc.org This demonstrates how the judicious choice of precursors can control the final substitution pattern. The direct C-4 alkylation of the pyridine (B92270) ring, a component of the pteridine system, has historically been challenging but recent advances have made this more feasible. nih.gov

Functionalization and Derivatization of Pteridinone Scaffolds

Once the core pteridinone scaffold is assembled, further chemical modifications are often desired to explore structure-activity relationships and develop analogues with improved properties. These modifications can be broadly categorized into site-specific substitutions on the heterocyclic core and elaboration of existing side chains. herts.ac.ukresearchgate.net

Site-Specific Substitutions on the Pteridinone Core

The pteridinone ring system possesses multiple sites amenable to substitution. Nucleophilic substitution reactions are common, particularly at positions that are activated by the electron-withdrawing nature of the nitrogen atoms in the rings. For example, chloro-substituted pteridinones can undergo displacement with various nucleophiles such as amines, alkoxides, and thiolates to introduce a diverse range of functional groups. thieme-connect.de

A novel synthetic methodology has been developed for the nucleophilic substitution of a hydrogen atom in pteridinones with 5,7-dihydroxycoumarins. herts.ac.uk This C-C coupling reaction proceeds under mild, metal-free conditions, offering an environmentally friendly route to C-H functionalized products. researchgate.net

Side-Chain Elaboration and Modification Strategies

Existing substituents on the pteridinone scaffold can be chemically manipulated to generate a wide array of derivatives. herts.ac.uk For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups. thieme-connect.de Alkyl side chains can be oxidized or halogenated to introduce further functionality.

Recent strategies have focused on the diversification of complex scaffolds through methods like C-H oxidation followed by ring expansion, which could potentially be applied to pteridinone systems. nih.gov The derivatization of existing functional groups, such as the conversion of hydroxyl groups to carbamates or the alkylation of β-keto esters, allows for the generation of extensive compound libraries for biological screening. nih.gov Aza-Wittig reactions have also been employed as a versatile tool for the construction of fused heterocyclic systems, which could be adapted for the elaboration of pteridinone side chains. researchgate.net

Below is a table summarizing various synthetic approaches for pteridinone derivatives:

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| 4,5-Diaminopyrimidine, 1,2-Dicarbonyl compound | Condensation | Substituted Pteridinone | thieme-connect.de |

| 6-Amino-5-nitrosopyrimidine, Active methylene compound | Condensation (Gabriel-Isay) | Pteridin-7(8H)-one derivative | herts.ac.uk |

| 4-Chloro-5-nitropyrimidine, α-Aminocarbonyl compound | Cyclization, Oxidation | Pteridine derivative | thieme-connect.de |

| Amidine, Saturated ketone | Cu(OAc)₂, 4-HO-TEMPO | Substituted Pyrimidine | organic-chemistry.org |

| α,β-Unsaturated ketone, Benzamidine hydrochloride | Choline hydroxide | Substituted Pyrimidine | rsc.org |

| Methyl 3-chloropyrazine-2-carboxylate, Guanidine derivative | Condensation | Pteridinone derivative | smolecule.com |

| Methyl 3-isothiocyanato-2-pyrazinecarboxylate, N-Substituted compound | Cyclization | 2-Thioxo-1,2-dihydro-4(3H)-pteridinone | researchgate.net |

| Chloro-pteridinone, Nucleophile (amine, alkoxide, etc.) | Nucleophilic Substitution | Substituted Pteridinone | thieme-connect.de |

| Pteridinone, 5,7-Dihydroxycoumarin | Trifluoroacetic acid | C-H Functionalized Pteridinone | herts.ac.ukresearchgate.net |

Combinatorial Chemistry Approaches for Pteridinone Library Generation

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of a large number of distinct but structurally related compounds, known as a library. wikipedia.orgnih.gov This methodology has become a cornerstone in drug discovery for identifying and optimizing lead compounds. nih.govmagtech.com.cn The core principle involves systematically and repetitively combining different "building blocks" to generate extensive molecular diversity. nih.gov For pteridinones, this allows for the exploration of a vast chemical space around the core scaffold, which is crucial given the diverse biological roles of pteridine derivatives. herts.ac.ukherts.ac.uk

The generation of pteridinone libraries typically employs strategies like parallel synthesis or split-mix synthesis. wikipedia.orgnih.gov In parallel synthesis, individual compounds are prepared in separate reaction vessels, allowing for straightforward structural identification. The split-mix method, often performed on solid support, can generate much larger libraries by splitting a pool of resin beads, coupling a new building block to each portion, and then pooling them back together for the next cycle. wikipedia.org

Key to successful library generation is the selection of appropriate building blocks and a robust synthetic route amenable to automation and high-throughput techniques. For a this compound library, diversity can be introduced by varying substituents on both the pyrimidine and pyrazine rings of the pteridine core. This is often achieved by starting with a diverse set of substituted 4,5-diaminopyrimidines and condensing them with a variety of α-dicarbonyl compounds.

Table 1: Comparison of Combinatorial Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Parallel Synthesis | Each compound is synthesized in a separate well of a microtiter plate or similar apparatus. | Structure of each compound is known; no deconvolution required. | Lower throughput compared to split-mix; requires more resources per compound. |

| Split-Mix (Split & Pool) Synthesis | A solid support (e.g., resin beads) is divided into portions, each reacting with a different building block. The portions are then recombined (pooled) for the next reaction cycle. wikipedia.org | Can generate millions of compounds in a single process; high efficiency. wikipedia.org | Requires a deconvolution strategy to identify the structure of active compounds. |

| Solution-Phase Combinatorial Synthesis | Library synthesis is performed in solution, often using techniques to simplify purification, such as liquid-phase extraction or scavenger resins. | Broader range of compatible reactions compared to solid-phase; easier reaction monitoring. | Purification can be more complex; automation can be challenging. |

The design of these libraries is often aided by computational tools that help select building blocks to maximize diversity or focus the library on a specific biological target. nih.gov

Table 2: Software Tools for Combinatorial Library Design

| Tool | Description |

|---|---|

| SmiLib | A command-line and graphical interface tool for generating combinatorial libraries from scaffolds, building blocks, and linkers. osdd.net |

| CLEVER | Enumerates chemical libraries using customized fragments and computes physicochemical properties of the generated molecules. osdd.net |

| GLARE | An open-source package designed for the generation of combinatorial libraries. osdd.net |

| MoSELECT | A program for designing combinatorial libraries that are optimized for multiple objectives. osdd.net |

Modern Synthetic Techniques in Pteridinone Chemistry

Beyond combinatorial approaches, several modern techniques are transforming the synthesis of pteridinones, offering improvements in efficiency, safety, and sustainability.

Applications of Flow Chemistry in Pteridinone Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.netdurham.ac.uk This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. mdpi.comjst.org.in

For pteridinone synthesis, which often involves multi-step sequences, flow chemistry enables the integration of several reaction and purification steps into a single, automated process. durham.ac.uknih.gov For instance, the crucial condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound, followed by cyclization and oxidation to form the pteridinone ring, can be telescoped into a continuous sequence. This minimizes the handling of unstable intermediates and reduces processing time. nih.gov

The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for reactions to be conducted under conditions that are often unattainable in batch reactors. researchgate.netmdpi.com This can lead to accelerated reaction rates and the suppression of side reactions, ultimately resulting in a purer product stream.

Table 3: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Large volumes of reagents increase risk; hazardous intermediates may accumulate. | Small reactor volume enhances safety; unstable intermediates are consumed immediately. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for longer periods or by parallelization ("numbering-up"). durham.ac.uk |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over temperature, pressure, and residence time. jst.org.in |

| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced due to rapid heat transfer and optimized conditions. |

Photochemical Routes to Pteridines and Pteridinones

The pteridine ring system possesses inherent photochemical activity, a property that can be harnessed for synthetic applications. herts.ac.ukherts.ac.uk Pterins and related pteridines are known to absorb UV and blue light, leading to excited states that can participate in various chemical transformations. encyclopedia.pubmdpi.com These reactions can be used to introduce functionality to the pteridinone scaffold or to drive cyclization reactions.

Photochemical methods offer unique reaction pathways that are often inaccessible through thermal means. For example, light-induced radical substitutions can be used to functionalize the C6 and C7 positions of the pteridine ring. herts.ac.uk Furthermore, photocatalysis has emerged as a powerful tool in organic synthesis, enabling selective transformations under mild conditions. mdpi.com A photosensitizer can absorb light and transfer the energy to a reactant, initiating a desired chemical process for building or modifying the pteridinone structure.

Research into the photochemistry of pterins has shown that they can act as photogenerators of singlet oxygen and participate in electron transfer processes. mdpi.com These properties are significant not only for their biological roles but also for potential synthetic applications, such as photo-oxidations or the light-induced cleavage of protecting groups in a multi-step synthesis.

Table 4: Examples of Photochemical Reactions in Heterocyclic Synthesis

| Reaction Type | Description | Potential Application for Pteridinones |

|---|---|---|

| Photocyclization | An intramolecular reaction where a new ring is formed upon exposure to light. | Synthesis of the fused pyrazine ring from a suitably substituted pyrimidine precursor. |

| Photo-induced Radical Substitution | Generation of radicals using light to substitute atoms or groups on the heterocyclic core. | Functionalization at the C6 or C7 positions of the pteridine ring. herts.ac.uk |

| Photo-oxidation | Oxidation of a substrate using light, often involving singlet oxygen. | Aromatization of a dihydropteridinone intermediate to the final pteridinone product. |

| Photocatalysis | Use of a substance (photocatalyst) that generates reactive species upon light absorption to drive a reaction. | Enabling challenging bond formations under mild conditions. mdpi.com |

Green Chemistry Principles in Pteridinone Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.com These principles are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals, including pteridinones. nih.govpandawainstitute.com

Key green chemistry strategies applicable to pteridinone synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. Water is particularly attractive due to its non-toxicity and low cost, although the low solubility of many organic reactants can be a challenge. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. This includes the use of solid-supported catalysts that can be easily recovered and reused.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov

Renewable Feedstocks: Using starting materials derived from renewable sources rather than depleting fossil fuels. pjoes.com

For example, the traditional Isay reaction for pteridine synthesis, which involves the condensation of a diaminopyrimidine with a dicarbonyl compound, can be made greener by performing the reaction in water or under solvent-free conditions with microwave irradiation. researchgate.netderpharmachemica.com

Table 5: Application of Green Chemistry Principles to Pteridinone Synthesis

| Green Chemistry Principle | Application in Pteridinone Synthesis |

|---|---|

| 1. Waste Prevention | Designing one-pot or tandem reactions to minimize intermediate purification steps and solvent waste. nih.gov |

| 2. Atom Economy | Utilizing multicomponent reactions where three or more reactants combine in a single step to form the product. |

| 5. Safer Solvents & Auxiliaries | Performing condensation reactions in water or ethanol instead of solvents like DMF or acetic acid. mdpi.com |

| 6. Design for Energy Efficiency | Employing microwave irradiation or flow chemistry to reduce reaction times and energy input. pandawainstitute.comresearchgate.net |

| 9. Catalysis | Using recyclable solid acid or base catalysts for condensation and cyclization steps. |

By embracing these modern synthetic techniques, researchers can develop more efficient, cost-effective, and environmentally benign routes to this compound and its analogues, facilitating further exploration of their chemical and biological properties.

Biochemical Roles and Enzymatic Transformations of Pteridinone Derivatives

Pterin (B48896) and Pteridinone Involvement in Biosynthetic Pathways

The biosynthesis of various essential molecules, including vital cofactors, originates from pterin-based structures. These pathways are highly conserved, underscoring their fundamental importance in cellular function.

Guanosine triphosphate (GTP), a fundamental purine (B94841) nucleotide, serves as the universal starting point for the de novo biosynthesis of pterins in a wide range of organisms, from bacteria to mammals. pnas.orgresearchgate.netwikipedia.org The initiation of this pathway is a complex enzymatic transformation catalyzed by GTP cyclohydrolase I (GCHI). pnas.orgwikipedia.org This enzyme facilitates a sophisticated ring expansion of the guanine (B1146940) moiety of GTP, ultimately yielding 7,8-dihydroneopterin (B1664191) triphosphate. pnas.orgwikipedia.orgresearchgate.net This reaction is the committed and rate-limiting step in the biosynthesis of numerous pterin derivatives, including tetrahydrobiopterin (B1682763) and folate. pnas.orgwikipedia.org

The enzymatic conversion of GTP is a critical control point for regulating the flux of precursors into the pterin biosynthetic pathway. pnas.org In plants and various microorganisms, this pathway leads to the formation of folate (vitamin B9), an essential cofactor for one-carbon transfer reactions necessary for the synthesis of amino acids and nucleic acids. pnas.orgcinz.nz In mammals, the same initial steps are crucial for the production of tetrahydrobiopterin (BH4). nih.govportlandpress.com

The de novo synthesis of tetrahydrobiopterin (BH4), an indispensable enzymatic cofactor, proceeds through a series of reactions involving pteridinone intermediates. nih.govportlandpress.commdpi.com Following the initial conversion of GTP to 7,8-dihydroneopterin triphosphate by GTP cyclohydrolase I, the subsequent steps are catalyzed by a duo of specific enzymes. nih.govsandiego.edu

The second and irreversible step in this pathway is catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS). medlineplus.govnih.gov This enzyme facilitates the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin, eliminating inorganic triphosphate in the process. wikipedia.orgnih.gov The product, 6-pyruvoyltetrahydropterin, is a key pteridinone intermediate. sandiego.edu

The final stage of BH4 biosynthesis involves the reduction of 6-pyruvoyltetrahydropterin. This is primarily accomplished by sepiapterin (B94604) reductase (SR), which catalyzes a two-step reduction of the diketo intermediate to form BH4. sandiego.edutaylorandfrancis.com In addition to the de novo pathway, salvage pathways exist that can also contribute to BH4 production, often utilizing sepiapterin as a precursor. researchgate.netresearchgate.net

Key Enzymes in the De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

| Enzyme | Gene (Human) | Substrate | Product | Function |

|---|---|---|---|---|

| GTP cyclohydrolase I (GCHI) | GCH1 | Guanosine triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Catalyzes the first and rate-limiting step in BH4 biosynthesis. wikipedia.orgnih.gov |

| 6-pyruvoyltetrahydropterin synthase (PTPS) | PTS | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin | Catalyzes the second and irreversible step in the pathway. medlineplus.govnih.govmetabolicsupportuk.org |

| Sepiapterin reductase (SR) | SPR | 6-Pyruvoyltetrahydropterin | Tetrahydrobiopterin (BH4) | Catalyzes the final two-step reduction to produce BH4. sandiego.edutaylorandfrancis.com |

While the initial steps of pterin biosynthesis originating from GTP are highly conserved, the subsequent pathways diverge to produce a wide array of pterin derivatives with specialized functions in different organisms. portlandpress.comresearchgate.net

In many bacteria, cyanobacteria, and plants, the pterin pathway is primarily directed towards the synthesis of folate and its derivatives. pnas.orgwikipedia.orgresearchgate.net These organisms possess the necessary enzymatic machinery to convert the pterin precursors into dihydrofolic acid, which is then reduced to tetrahydrofolate, the active form of the vitamin. wikipedia.orgcinz.nz

In the animal kingdom, pterins are not only essential cofactors but also serve as pigments. royalsocietypublishing.orgnih.gov Insects, in particular, exhibit a remarkable diversity of pterin-based pigments that contribute to their eye and body coloration. nih.govmdpi.com For example, drosopterins are responsible for the red eye color in Drosophila melanogaster, while xanthopterin (B1683600) and leucopterin (B1674811) contribute to the yellow and white wing colors of butterflies, respectively. nih.govnih.gov These pigment-related pathways branch off from the main BH4 biosynthetic route, utilizing common intermediates to generate a spectrum of colorful compounds. royalsocietypublishing.org

Furthermore, a unique class of pterins, known as molybdopterins, are synthesized in most organisms. wikipedia.orgresearchgate.net These pterins contain a pyran ring fused to the pterin structure and a dithiolene moiety that chelates molybdenum, forming the molybdenum cofactor (Moco). nih.govnih.gov Moco is essential for the function of a variety of enzymes involved in critical metabolic processes, including nitrate (B79036) assimilation, purine degradation, and sulfite (B76179) detoxification. nih.govnih.gov The biosynthesis of molybdopterin also begins with GTP and proceeds through a distinct series of enzymatic reactions. wikipedia.orgbohrium.com

Mechanistic Interrogations of Enzymes Interacting with Pteridinone Derivatives

The diverse biological roles of pteridinone derivatives are intrinsically linked to their interactions with a wide range of enzymes. These enzymes utilize pteridinones as substrates, generate them as products, or employ them as essential cofactors for their catalytic activity.

Pteridinones are central players in enzymatic reactions, acting as both the starting materials and the end products of various catalytic transformations. A prime example is the tetrahydrobiopterin (BH4) biosynthesis pathway, where pteridinone derivatives are sequentially modified by a series of enzymes.

GTP cyclohydrolase I initiates the process by converting the purine GTP into the pteridine (B1203161) derivative 7,8-dihydroneopterin triphosphate. researchgate.net This product then serves as the substrate for 6-pyruvoyltetrahydropterin synthase, which generates another pteridinone intermediate, 6-pyruvoyltetrahydropterin. nih.gov Finally, sepiapterin reductase utilizes this intermediate as a substrate, reducing it to produce the final product, BH4. researchgate.netfrontiersin.org

In the context of pterin-based pigmentation in insects, various enzymes catalyze the conversion of pterin precursors into colorful derivatives like drosopterin, sepiapterin, and erythropterin. mdpi.com These enzymatic reactions often involve oxidations, reductions, and condensations of the pterin ring and its side chains.

The reduced forms of pterins, particularly tetrahydropterins, are crucial enzymatic cofactors for a variety of metabolic reactions. researchgate.netwikipedia.org Tetrahydrobiopterin (BH4) is a well-characterized pterin cofactor that is essential for the function of several key enzymes. nih.govportlandpress.comsandiego.edu

Major Enzymes Requiring Tetrahydrobiopterin (BH4) as a Cofactor

| Enzyme | Function |

|---|---|

| Phenylalanine hydroxylase | Converts phenylalanine to tyrosine. nih.gov |

| Tyrosine hydroxylase | Catalyzes the rate-limiting step in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). nih.govwikipedia.org |

| Tryptophan hydroxylase | Catalyzes the rate-limiting step in the synthesis of the neurotransmitter serotonin. nih.govwikipedia.org |

| Nitric oxide synthase | Produces nitric oxide, a critical signaling molecule, from arginine. sandiego.eduwikipedia.org |

| Alkylglycerol monooxygenase | Involved in the catabolism of ether lipids. nih.govwikipedia.org |

In these enzymatic reactions, BH4 typically functions as a redox cofactor, donating electrons to facilitate hydroxylation reactions. nih.gov For instance, in the aromatic amino acid hydroxylases, BH4 is involved in the activation of molecular oxygen. nih.gov

Another critical pterin-based cofactor is the molybdenum cofactor (Moco), which is a molybdopterin. nih.govnih.gov Moco is essential for the catalytic activity of a class of enzymes known as molybdoenzymes. researchgate.netnih.gov These enzymes participate in a wide range of redox reactions that are fundamental to the global carbon, nitrogen, and sulfur cycles. researchgate.net

Design and Application of Pteridinone-based Enzyme Inhibitors and Mechanistic Probes

Pteridinone derivatives have emerged as a significant scaffold in the design of enzyme inhibitors and mechanistic probes, largely due to their structural resemblance to the pterin cofactors that are essential for the function of numerous enzymes. The design of these inhibitors often leverages the core pteridinone structure, modifying substituents to achieve high affinity and selectivity for the target enzyme's active site.

One notable application is in the development of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of cell proliferation that is overexpressed in many cancers. mdpi.com Researchers have synthesized and evaluated a series of novel pteridinone derivatives as potential PLK1 inhibitors. mdpi.com Through molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, specific pteridinone analogues have been identified that exhibit strong binding to the PLK1 active site. mdpi.com These studies have highlighted the importance of specific amino acid residues, such as R136, R57, and Y133, in forming hydrogen bonds with the inhibitors, thereby stabilizing the enzyme-inhibitor complex. mdpi.com

Another significant area of application is the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) and mTOR signaling pathways, which are crucial for cell growth and survival and are often dysregulated in cancer. researchgate.net Pteridinone-based compounds have been designed as dual PI3K/mTOR inhibitors. researchgate.net By introducing a methyl group at the C-4 position of the pteridinone core, researchers have achieved excellent selectivity for PI3K and mTOR over other kinases. researchgate.net Further optimization of this series has led to the identification of orally active compounds with improved solubility and potent in vivo efficacy in tumor growth inhibition. researchgate.net

Bisubstrate analogue inhibitors targeting 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), an essential enzyme in the folate biosynthesis pathway of microorganisms, have also been developed using a pterin moiety. nih.gov These inhibitors consist of a pterin, an adenosine (B11128) moiety, and a polyphosphate linker, designed to occupy both the pterin and ATP binding sites of the enzyme simultaneously. nih.gov Biochemical and X-ray crystallographic studies have shown that the potency of these inhibitors is dependent on the length of the phosphate (B84403) chain, with a tetraphosphate (B8577671) linker providing the highest affinity. nih.gov The binding of these bisubstrate analogues induces significant conformational changes in HPPK, leading to potent inhibition. nih.gov

The development of fluorescent probes to study enzyme activity in real-time is another important application of pteridinone-related structures. While not directly involving 4-Methyl-7(8H)-pteridinone, the principles of designing probes for enzymes like mammalian thioredoxin reductase (TrxR) are relevant. These probes often utilize a fluorophore attached to a recognition moiety that is cleaved by the target enzyme, resulting in a change in fluorescence. mdpi.com This approach allows for the dynamic monitoring of enzyme activity in living cells and organisms, providing valuable insights into cellular redox biology. mdpi.com

Table 1: Pteridinone-based Enzyme Inhibitors and Probes

| Target Enzyme | Inhibitor/Probe Type | Design Strategy | Key Findings | References |

|---|---|---|---|---|

| Polo-like kinase 1 (PLK1) | Inhibitor | Novel pteridinone derivatives | Identified key amino acid interactions (R136, R57, Y133) for stable binding. | mdpi.com |

| PI3K/mTOR | Dual Inhibitor | 4-methylpteridinone core | Achieved selectivity and oral activity with potent in vivo efficacy. | researchgate.net |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | Bisubstrate Analogue Inhibitor | Pterin linked to adenosine via polyphosphate | Inhibitor potency is dependent on the length of the phosphate linker. | nih.gov |

| Mammalian Thioredoxin Reductase (TrxR) | Fluorescent Probe | Fluorophore with enzyme-cleavable recognition moiety | Enables real-time monitoring of enzyme activity in living systems. | mdpi.com |

Redox Chemistry and Free Radical Species of Pterin Systems

The redox chemistry of pterin systems is fundamental to their biological functions, often involving the formation of free radical species. Pterins, in their various oxidation states (fully reduced tetrahydropterins, partially oxidized dihydropterins, and fully oxidized aromatic pterins), can participate in radical-mediated reactions. researchgate.net These compounds can act as both pro-oxidants and antioxidants, depending on the specific pterin derivative, its redox state, and the surrounding chemical environment. researchgate.net

Mechanisms of Electron Transfer Processes Involving Pterin Radicals

Electron transfer is a key process in the redox chemistry of pterins and the formation of pterin radicals. Pterins can act as photosensitizers, initiating electron transfer reactions upon excitation with UV-A radiation. nih.govresearchgate.net The triplet excited state of a pterin molecule is an efficient electron acceptor and can oxidize a ground-state pterin molecule, leading to the formation of a pterin radical anion. nih.gov This radical anion can then react with molecular oxygen to produce a superoxide (B77818) anion radical, regenerating the original pterin. nih.gov

The mechanism of oxidation can involve a single electron transfer between the pterin and an oxidant. nih.gov For instance, in the oxidation of 6-methylpterin, the fleeting lactim tautomer is formed, which then donates an electron to an oxidant, transferring the radical character to the N4 position of the pterin. nih.gov This process is facilitated by intervening water molecules. nih.gov

The pH of the environment can significantly influence the electron transfer process. In neutral or slightly acidic aqueous solutions, photoinduced electron transfer from the pterin to its triplet excited state can initiate a series of reactions that lead to the formation of superoxide and hydrogen peroxide. researchgate.net However, in alkaline conditions, pterins can participate in direct electron transfer with molecular oxygen, a reaction that does not occur with the neutral form. nih.gov

Studies using pulse radiolysis have shown that the reaction of pterins with radicals like CO2˙– produces a monohydropterin radical. rsc.org The rate of this reaction is dependent on the pH and the specific pterin derivative. rsc.org For example, the reaction is slower at higher pH where the amide groups of the pterin are deprotonated. rsc.org

Enzymatic and Non-Enzymatic Formation of Pterin Free Radicals

Pterin free radicals can be generated through both enzymatic and non-enzymatic pathways. researchgate.netnih.gov

Enzymatic Formation:

A prime example of enzymatic pterin radical formation is observed in the catalytic cycle of nitric oxide synthase (NOS). Tetrahydrobiopterin (H4Bip), an essential cofactor for NOS, donates an electron during the synthesis of nitric oxide (NO) and undergoes a one-electron redox cycle, forming a tetrahydrobiopterin radical. nih.gov This radical intermediate is crucial for the normal production of NO. nih.gov Other flavin-containing enzymes, such as cytochrome P450 reductase and xanthine (B1682287) oxidase, can also catalyze the one-electron reduction of certain compounds, leading to the formation of anion free radicals and subsequently superoxide radicals. nih.gov

Non-Enzymatic Formation:

Non-enzymatic formation of pterin radicals often occurs through reactions with other free radicals or through photochemical processes. researchgate.net Reduced pterins can react with free radicals, acting as reducing agents. researchgate.net As mentioned earlier, UV-A irradiation of pterins in aqueous solutions can lead to the formation of pterin radical anions through electron transfer. nih.gov The presence of an electron donor, such as EDTA, can also facilitate the formation of pterin radicals, which can then be converted to stable dihydroderivatives. nih.gov

The interaction of pterins with various oxidants can also lead to the non-enzymatic formation of radicals. For instance, the oxidation of the pyranopterin system, a component of the molybdenum cofactor, by oxidants like ferricyanide (B76249) and dichloroindophenol proceeds via a 2e-/2H+ stoichiometry, indicating the involvement of radical intermediates. brynmawr.edu

Table 2: Formation of Pterin Free Radicals

| Formation Pathway | Mechanism/Example | Key Features | References |

|---|---|---|---|

| Enzymatic | Nitric Oxide Synthase (NOS) cycle | Tetrahydrobiopterin donates an electron, forming a radical intermediate essential for NO synthesis. | nih.gov |

| Flavoenzymes (e.g., cytochrome P450 reductase) | One-electron reduction of substrates leading to anion free radical formation. | nih.gov | |

| Non-Enzymatic | Photochemical (UV-A irradiation) | Excited state pterin acts as an electron acceptor, forming a pterin radical anion. | nih.gov |

| Reaction with oxidants (e.g., ferricyanide) | Oxidation of pterin systems often involves radical intermediates. | brynmawr.edu |

Advanced Spectroscopic and Chromatographic Characterization in Pteridinone Research

Chromatographic Separation Techniques for Pteridines and Derivatives

Chromatography is a cornerstone of pteridinone analysis, allowing for the separation of individual compounds from a mixture. The choice of chromatographic technique is critical and depends on the physicochemical properties of the analytes and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of pteridines due to its versatility and reproducibility. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating pteridinone derivatives. nih.gov The separation is influenced by factors such as the composition of the mobile phase (often a mixture of water with methanol (B129727) or acetonitrile), buffer concentration, pH, and column temperature. nih.govresearchgate.net For instance, a study on the analysis of marker pteridines in urine optimized HPLC conditions to a mobile phase of 10 mM citric buffer at pH 5.44 and acetonitrile (B52724) (94.5/5.5, v/v) with a flow rate of 1.0 mL min-1 at 25 °C. researchgate.net

The detection of pteridinones following HPLC separation can be achieved using various detectors, with fluorescence and mass spectrometry being the most prevalent due to their high sensitivity and selectivity. mdpi.comresearchgate.net Fluorescence detection is particularly useful for naturally fluorescent pteridines, while mass spectrometry provides valuable structural information. mdpi.comnih.gov

A typical HPLC setup for pteridinone analysis might involve the following components and parameters:

| Component | Specification | Purpose |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separation of pteridinones based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) | Elution of analytes from the column. nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | Controlled, often near ambient (e.g., 25-30 °C) | Affects retention times and peak shapes. researchgate.netimrpress.com |

| Detector | Fluorescence Detector (FLD) or Mass Spectrometer (MS) | Detection and quantification of the separated compounds. mdpi.com |

For highly polar pteridinones that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. cuni.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. researchgate.netnih.gov The separation mechanism in HILIC is complex, involving partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase, as well as hydrogen bonding and electrostatic interactions. cuni.cznih.gov

A key advantage of HILIC is the use of mobile phases with high organic content, which can enhance ionization efficiency when coupled with electrospray ionization-mass spectrometry (ESI-MS). The retention of polar pteridines in HILIC is influenced by the mobile phase composition, buffer type, pH, and concentration. cuni.cz For example, a study on the separation of polar pteridines found that a BEH Amide stationary phase provided strong retention, particularly at a high pH of 9.8. cuni.cz However, the best separation of four pteridine (B1203161) derivatives was achieved in the pH range of 4.8–7.8. cuni.cz

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, faster analysis times, and enhanced sensitivity. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates operation at higher pressures. nih.gov The benefits of UHPLC are particularly valuable for the analysis of complex biological samples containing a wide range of pteridine derivatives. nih.gov

The optimization of a UHPLC method for pteridinone analysis involves careful consideration of the stationary phase, mobile phase composition, gradient profile, and flow rate to achieve the desired separation within a short timeframe. UHPLC coupled with high-resolution mass spectrometry is a powerful tool for identifying and quantifying a large number of compounds in a single run. nih.gov For instance, UHPLC-HRAM-MS (High-Resolution Accurate Mass Spectrometry) has been successfully used to identify 92 compounds in a traditional Chinese medicine, demonstrating its potential for comprehensive pteridinone profiling. nih.gov

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis of pteridinones. organomation.comchromtech.com The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analytes of interest, and ensure the sample is compatible with the chromatographic system. organomation.comnews-medical.net Common sample preparation techniques include filtration, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromtech.comnews-medical.net

The stability of pteridinones during sample collection, storage, and analysis is a major concern. nih.gov Pteridines can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro forms), with the reduced forms being particularly susceptible to degradation. nih.gov Factors such as pH, temperature, and exposure to light and oxygen can influence their stability. nih.gov To prevent the degradation of unstable pteridines, samples may be treated with reducing agents for stabilization or subjected to an oxidation step to convert all forms to the more stable, fully oxidized state. nih.gov For example, some studies have noted that storing samples frozen at -20°C or -40°C can help maintain the stability of analytes for extended periods. nih.govsemanticscholar.org

Mass Spectrometry for Pteridinone Identification and Profiling

Mass spectrometry (MS) is an indispensable tool in pteridinone research, providing highly sensitive and specific detection, as well as crucial structural information. When coupled with a chromatographic separation technique like HPLC or UHPLC, MS allows for the comprehensive profiling of pteridinones in various biological samples. mdpi.comnih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the features of a quadrupole mass analyzer and a time-of-flight mass analyzer. nih.gov This combination provides high mass accuracy, high resolution, and the ability to perform MS/MS experiments for structural elucidation. nih.govtofwerk.com

In the context of pteridinone research, HPLC-Q-TOF-MS has been successfully employed for the high-throughput intracellular profiling of pteridine derivatives. nih.gov This technique allows for the simultaneous quantification of known pteridines and the monitoring of other naturally occurring derivatives. nih.gov The high mass accuracy of Q-TOF-MS enables the determination of the elemental composition of an unknown compound, which is a significant step in its identification. tofwerk.com Furthermore, by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions (MS/MS), detailed structural information can be obtained, aiding in the unambiguous identification of pteridinone isomers and metabolites. nih.govresearchgate.net

A study utilizing HPLC-Q-TOF-MS for pteridine profiling in human urine demonstrated the method's excellent analytical parameters, including good sensitivity and precision. mdpi.com The data acquisition in such studies is often performed in both MS and MS/MS modes to gather comprehensive information on the precursor ions and their fragmentation patterns. scripps.edu

| Feature of Q-TOF-MS | Application in Pteridinone Research |

| High Mass Accuracy | Enables accurate determination of the elemental composition of pteridinones and their metabolites. |

| High Resolution | Allows for the separation of ions with very similar mass-to-charge ratios, aiding in the differentiation of isobaric compounds. |

| MS/MS Capability | Provides detailed structural information through fragmentation analysis, facilitating the identification of unknown pteridinones and the characterization of their structures. nih.gov |

| High Sensitivity | Enables the detection and quantification of low-abundance pteridinones in complex biological matrices. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pteridinones in complex biological matrices like cerebrospinal fluid (CSF) and urine, owing to its exceptional sensitivity and selectivity. nih.govresearchgate.net The analysis of pteridines, a class to which 4-Methyl-7(8H)-pteridinone belongs, often involves direct "dilute-and-shoot" (DS) methodologies, particularly for urine samples where concentrations are relatively high. mdpi.com This approach minimizes sample preparation time by simply involving centrifugation and filtration before injection. mdpi.com

For matrices with lower concentrations, solid-phase extraction (SPE) may be employed to clean up the sample and enrich the analyte. The chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic or acetic acid to ensure good peak shape and ionization efficiency, and an organic component like acetonitrile or methanol. nih.govmdpi.com

Detection by tandem mass spectrometry, often using a triple quadrupole (TQMS) or a quadrupole time-of-flight (Q-TOF) instrument, provides definitive identification and quantification. nih.govmdpi.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process ensures high specificity, minimizing interference from other components in the matrix.

| Parameter | Typical Condition for Pteridine Analysis |

|---|---|

| Sample Preparation | Dilute-and-Shoot (Urine), Protein Precipitation (CSF) |

| Chromatography | Reversed-Phase HPLC/UPLC |

| Column | C18 (e.g., Agilent Zorbax, Waters ACQUITY) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Analysis of Ionization Modes and Adduct Formation in Pteridinone Mass Spectrometry

Electrospray ionization (ESI) is the most common ionization technique for analyzing pteridinone compounds due to their polarity. youtube.com In positive ion mode (ESI+), pteridinones readily form protonated molecules, [M+H]⁺. However, the formation of other ionic species, known as adducts, is a frequent phenomenon that depends on the analyte's structure and the composition of the mobile phase and sample matrix. researchgate.netnih.gov

Common adducts observed in ESI-MS include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which arise from the presence of these ubiquitous inorganic ions in glassware, reagents, or the biological matrix itself. nih.govsemanticscholar.org The presence of ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or acetate) in the mobile phase can lead to the formation of ammonium adducts [M+NH₄]⁺. The formation of multiple adducts can complicate spectral interpretation and may impact quantitative accuracy by distributing the analyte signal across several ionic species. researchgate.netsemanticscholar.org

The fragmentation pattern of the protonated this compound molecule in tandem mass spectrometry provides structural information. The collision-induced dissociation (CID) process typically results in the cleavage of the pteridinone ring system. Common fragmentation pathways for N-heterocyclic compounds involve the loss of small neutral molecules like CO, HCN, or CH₂NH. The specific fragmentation pattern is a unique fingerprint that aids in the structural confirmation of the analyte. libretexts.orgucdavis.edu

| Adduct Type | Ion Formula | Calculated m/z for this compound (C₇H₆N₄O) |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 163.0614 |

| Sodium Adduct | [M+Na]⁺ | 185.0434 |

| Potassium Adduct | [M+K]⁺ | 201.0173 |

| Ammonium Adduct | [M+NH₄]⁺ | 180.0880 |

Spectroscopic Analysis for Structural and Electronic Characterization of Pteridinones

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of pteridinone compounds. The pteridinone core, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions. scielo.org.za The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the pteridinone ring and the polarity of the solvent. utoronto.ca

For pterin (B48896), a closely related compound, characteristic absorption peaks are observed in the 225-375 nm range. nist.gov The extent of conjugation in the molecule significantly influences the λmax; increased conjugation typically leads to a bathochromic (red) shift to longer wavelengths. utoronto.ca The electronic transitions can be further studied using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict vertical excitation energies and oscillator strengths, providing a deeper understanding of the electronic structure. scielo.org.za

| Electronic Transition | Typical Wavelength Range (nm) for Pteridines | Solvent Effects |

|---|---|---|

| π → π | 250 - 380 | Relatively insensitive to solvent polarity |

| n → π | > 350 | Hypsochromic (blue) shift in polar solvents |

Many pteridine derivatives are naturally fluorescent, a property that is exploited in their use as biochemical probes. cancer.gov The fluorescence properties—including excitation and emission wavelengths, quantum yield, and fluorescence lifetime—are highly sensitive to the molecular environment. nih.gov Analogs such as 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) exhibit excitation maxima around 310 nm and emission maxima near 430 nm. cancer.gov

The fluorescence of these probes can be significantly quenched upon incorporation into larger structures like oligonucleotides, a phenomenon attributed to interactions with neighboring bases. cancer.govnih.gov This environmental sensitivity makes pteridinone-based fluorophores useful for studying DNA-protein interactions and other biological processes in real-time. Changes in fluorescence intensity or lifetime can signal binding events or conformational changes in the macromolecule. cancer.gov

| Pteridine Analog | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|---|---|

| 6MAP (monomer) | 310 | 430 | 0.39 | 3.8 |

| DMAP (monomer) | 330 | 430 | 0.48 | 4.8 |

| 6-methylisoxanthopterin | ~350 | ~430 | >0.15 | ~6.5 |

Data for pteridine nucleoside analogs, representative of the pteridinone fluorophore. cancer.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ceon.rsacgpubs.org

In the ¹H NMR spectrum of a 4-methyl pteridinone derivative, a characteristic singlet would be expected for the methyl group protons (typically in the δ 2.0-3.0 ppm range). rsc.org The aromatic protons on the pteridinone ring system would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). In the ¹³C NMR spectrum, signals for the carbonyl carbon (C7) and the other carbons of the heterocyclic rings would be observed at characteristic chemical shifts. ceon.rsresearchgate.net

To confirm the structure and assign all signals definitively, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal connectivity between protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively, allowing for a complete and precise mapping of the molecular structure. researchgate.net

| Atom | Technique | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.4 |

| Ring Protons (e.g., H-2, H-6) | ¹H NMR | ~8.0 - 8.5 |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~15 - 20 |

| Ring Carbons | ¹³C NMR | ~120 - 155 |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~160 - 165 |

Predicted values based on data for similar N-heterocyclic and pteridinone structures. ceon.rsresearchgate.net

Electrochemical Methods in Pteridinone Analysis and Redox Studies

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox properties of pteridinone compounds. mdpi.commdpi.com The pterin system can exist in multiple redox states (fully oxidized, dihydro, and tetrahydro forms), making its redox chemistry biologically significant and analytically interesting. nih.gov

Cyclic voltammetry can determine the oxidation and reduction potentials of this compound. The resulting voltammogram would reveal information about the reversibility of the electron transfer processes and the stability of the generated radical ions. nih.gov The potentials at which these redox events occur are dependent on the molecular structure and the pH of the solution. mdpi.com For N-heterocyclic compounds, oxidation processes are often irreversible, indicating that the initial electron transfer is followed by chemical reactions. mdpi.com These studies are crucial for understanding the potential role of pteridinones in biological electron transfer reactions and for developing electrochemical sensors for their detection. nih.govnih.gov

| Parameter | Information Obtained | Relevance to Pteridinone Research |

|---|---|---|

| Oxidation Potential (Epa) | Energy required to remove an electron | Indicates antioxidant potential and susceptibility to oxidative metabolism |

| Reduction Potential (Epc) | Energy required to add an electron | Relates to the ability to act as an electron acceptor |

| Peak Separation (ΔEp) | Indication of electrochemical reversibility | Provides insight into the stability of redox intermediates |

| Peak Current (ip) | Related to analyte concentration and diffusion | Can be used for quantitative analysis |

Computational and Theoretical Investigations of Pteridinone Systems

Quantum Chemical Calculations on Pteridinone Structures and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a means to investigate the fundamental electronic properties of molecules. These methods can predict a wide range of characteristics, from the distribution of electrons and electrostatic potential to the relative energies of different molecular forms and their behavior upon excitation.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the distribution of electrons within pteridinone molecules. researchgate.net These calculations reveal the locations of electron-rich and electron-deficient regions, which are crucial for understanding reactivity.

Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution on the molecular surface. libretexts.orgproteopedia.org In these maps, regions of negative potential (typically colored red or orange) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com For pteridinone systems, ESPs highlight the electronegative nitrogen and oxygen atoms as sites of negative potential, while the hydrogen atoms and parts of the carbon framework exhibit positive potential. This information is invaluable for predicting how pteridinones will interact with other molecules, including biological targets. researchgate.netproteopedia.orgyoutube.com

The accuracy of these maps is dependent on the computational model used. Advanced methods that account for the aspherical nature of electron density around atoms can provide more detailed and accurate representations of the electrostatic potential compared to simpler models. nih.gov

Pteridinones, including 4-Methyl-7(8H)-pteridinone, can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total energy of each tautomeric form, researchers can predict which form is most likely to predominate under given conditions.

For instance, in the case of 7-hydroxy-4-methylcoumarin, a related heterocyclic compound, calculations have shown that the enol form is more stable in the ground state, but the keto form becomes more stable in the excited state, suggesting the possibility of proton transfer upon excitation. nih.gov Similar computational approaches can be applied to this compound to understand its tautomeric preferences. The stability of different tautomers can be influenced by substituent effects and the surrounding solvent environment.

| Tautomer Analysis | Predicted Stability |

| Ground State | The enol form is generally more stable. |

| Excited State | The keto form can become more stable, potentially leading to proton transfer. |

This table illustrates the general trend of tautomeric stability for similar heterocyclic systems, which can be computationally investigated for this compound.

The ability of pteridinones to participate in oxidation-reduction (redox) reactions is a key aspect of their chemical and biological activity. Quantum chemical calculations can predict the redox potentials of these molecules, which quantify their tendency to accept or donate electrons. nih.govcurrentseparations.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this context. rsc.org The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy is related to its ability to accept electrons (reduction potential). rsc.orgimist.ma

Computational studies on related nitrogen-containing heterocyclic compounds, such as quinoxalines, have demonstrated that the introduction of substituent groups can significantly alter their redox potentials. rsc.org For example, electron-donating groups generally lower the reduction potential, while electron-withdrawing groups increase it. rsc.org These computational predictions can be validated against experimental data, such as those obtained from cyclic voltammetry, and can guide the design of pteridinone derivatives with specific redox properties for applications in areas like bioelectrochemistry. currentseparations.comrsc.org

| Computational Parameter | Relation to Redox Properties |

| HOMO Energy | Correlates with the oxidation potential (electron donation). |

| LUMO Energy | Correlates with the reduction potential (electron acceptance). |

This table summarizes the key molecular orbital energies used in the computational prediction of redox properties.

The behavior of molecules upon absorption of light is governed by their excited-state properties. Time-dependent density functional theory (TD-DFT) is a common computational method used to investigate the electronic excited states of molecules like pteridinones. nih.gov These calculations can predict the energies of vertical and adiabatic excitations, as well as fluorescence energies. nih.gov

A crucial aspect of the excited-state behavior of some molecules is their ability to generate singlet oxygen, a highly reactive species with applications in photodynamic therapy. nih.gov The generation of singlet oxygen occurs through a process called intersystem crossing, where the molecule transitions from an excited singlet state to a triplet state. The energy of this triplet state is a key determinant of the efficiency of singlet oxygen generation. Quantum chemical calculations can be used to predict these triplet state energies and, consequently, the potential of a pteridinone derivative to act as a photosensitizer for singlet oxygen production. nih.gov

Molecular Dynamics Simulations for Pteridinone Interactions

While quantum chemical calculations provide insights into the intrinsic properties of isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution or bound to a protein. nih.govillinois.edu MD simulations model the movements of atoms over time, providing a dynamic picture of molecular interactions. nih.govnih.gov

Understanding how pteridinone derivatives bind to target proteins is crucial for drug design. MD simulations are a powerful tool for studying the dynamics and stability of protein-ligand complexes. mdpi.comrsc.org These simulations can reveal how a ligand like this compound fits into the binding site of a protein, the key interactions that stabilize the complex (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur in both the protein and the ligand upon binding. nih.govnih.govresearchgate.net

By running simulations for extended periods, researchers can assess the stability of the binding pose predicted by docking studies. mdpi.com Furthermore, advanced techniques such as free energy perturbation (FEP) can be used in conjunction with MD simulations to calculate the binding free energy of a ligand to a protein, providing a quantitative measure of binding affinity. mdpi.com These computational approaches are invaluable for the rational design of more potent and selective pteridinone-based inhibitors for various therapeutic targets. mdpi.comoncotarget.com

| Simulation Technique | Information Gained |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. mdpi.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the protein-ligand complex. nih.govmdpi.com |

| Free Energy Perturbation (FEP) | Calculates the binding free energy and affinity of a ligand. mdpi.com |

This table outlines the different computational techniques used to study protein-ligand interactions and the specific insights they provide.

Conformational Changes and Flexibility of Pteridinone-Bound Biological Systems

The interaction of ligands with biological macromolecules is an inherently dynamic process. The binding of a molecule like a pteridinone derivative to a protein target can induce significant conformational changes in the protein, a concept known as "induced fit." These changes are often crucial for the protein's function and the ligand's biological activity. Proteins are not static entities but are inherently flexible, possessing an intrinsic ability to undergo functionally relevant conformational transitions. nih.gov This flexibility is essential for processes like substrate binding, catalysis, and allosteric regulation. nih.gov

Computational methods such as molecular dynamics (MD) simulations are powerful tools for studying these dynamic events. For instance, MD simulations have been applied to study novel pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a key target in cancer therapy. mdpi.comnih.gov These simulations help to understand the stability of the ligand-protein complex and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. The results of molecular docking studies on pteridinone derivatives targeting PLK1 have identified key active site residues like R136, R57, Y133, and L69 that are crucial for binding and inhibiting the enzyme. nih.gov

Furthermore, NMR studies on other protein systems have demonstrated a direct correlation between the decrease in protein flexibility, particularly in loop regions, and the binding of a ligand. nih.gov While specific studies detailing the conformational changes induced by this compound were not found, research on analogous pteridine (B1203161) nucleosides indicates that they adopt a preferred anti-conformation relative to the sugar moiety, similar to natural purine (B94841) nucleosides. tandfonline.com The flexibility of pteridinone-based structures, such as those designed as dual PLK1 and BRD4 inhibitors, is a key consideration in their design and synthesis to ensure they can adapt to the target's binding site. sci-hub.se The piperidine (B6355638) ring in some bioactive pteridinone derivatives has been observed to adopt a chair conformation, a detail confirmed through methods like Density Functional Theory (DFT). researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Pteridinones

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physical properties or biological activities. researchgate.net These models are vital in medicinal chemistry for predicting the properties of new compounds, thereby guiding the design of more effective molecules and reducing the need for extensive experimental testing. mdpi.comfrontiersin.org

For pteridinone derivatives, QSAR studies have been instrumental in developing inhibitors for various therapeutic targets. A notable application is in the development of PLK1 inhibitors for cancer treatment. mdpi.comnih.gov In these studies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that explain and predict the anti-proliferative activities of a series of pteridinone compounds. mdpi.comresearchgate.net These models provide insights into how different structural features (steric, electrostatic, hydrophobic, and hydrogen bonding fields) influence biological activity. mdpi.comresearchgate.net

For example, a 3D-QSAR study on 28 novel pteridinone derivatives as PLK1 inhibitors established several predictive models. The CoMFA model showed a high correlation coefficient (R² = 0.992) and a good cross-validated R² (Q² = 0.67), indicating its reliability. mdpi.com Similarly, CoMSIA models also demonstrated strong predictive capabilities. mdpi.comnih.gov Such models are validated internally and externally to ensure their robustness and predictive power for new, untested compounds. mdpi.comresearchgate.net

| QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² (R²pred) | Reference |

| CoMFA (PLK1 Inhibitors) | 0.67 | 0.992 | 0.683 | mdpi.comnih.gov |

| CoMSIA/SHE (PLK1 Inhibitors) | 0.69 | 0.974 | 0.758 | mdpi.com |

| CoMSIA/SEAH (PLK1 Inhibitors) | 0.66 | 0.975 | 0.767 | mdpi.comnih.gov |

| Pteridine Photosenitizers | 0.881 | Not Reported | 0.873 | rsc.orgresearchgate.net |

This table presents statistical data for various QSAR/QSPR models developed for pteridinone derivatives and related pteridines. Q² and R² are measures of the model's goodness-of-fit, while R²pred assesses its predictive ability on an external set of compounds.

Predictive Models for Photochemical Activity of Pteridines

Pteridines, the parent class of this compound, are known for their high photochemical activity and their ability to act as photosensitizers. rsc.org A key photochemical property is the quantum yield of singlet oxygen (¹O₂) generation (ΦΔ), which is a measure of a molecule's efficiency in producing this highly reactive species upon light exposure. researchgate.netrsc.org QSPR models are particularly useful for predicting this property, facilitating the virtual screening of large compound libraries for potential applications in photodynamic therapy. rsc.org

A QSPR study was performed on 29 pteridine compounds to develop a model for predicting their ¹O₂ generation quantum yield in aqueous solutions. rsc.orgresearchgate.net The study found significant correlations between the ability to generate singlet oxygen and specific quantum-chemical descriptors. rsc.org More advanced models using machine learning techniques like support vector regression (SVR) and extreme learning machine (ELM) have also been developed to predict the photosensitizer quantum yield of pteridines, showing improved performance over earlier QSAR models. tandfonline.comtandfonline.com These newer models, which can incorporate a wider range of descriptors, offer enhanced accuracy in predicting photochemical activity. tandfonline.comtandfonline.com

Application of Quantum Chemical Descriptors in QSPR Models

The predictive power of QSPR/QSAR models relies heavily on the choice of molecular descriptors. researchgate.net Quantum chemical descriptors, derived from the molecular wave function, are particularly valuable as they provide detailed information about the electronic properties of a molecule. conicet.gov.arnih.gov These descriptors include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), net atomic charges, dipole moments, and electronegativity. rsc.orgconicet.gov.ar

In the QSPR study of pteridine photosensitizers, the ability to generate singlet oxygen was found to be significantly correlated with the HOMO energy (R² = 0.806) and electronegativity (R² = 0.840). rsc.orgresearchgate.net The best predictive model incorporated electronegativity, dipole density, and the electrostatic charge of the N3 atom of the pteridine ring system. rsc.orgresearchgate.net The use of such descriptors, calculated using semi-empirical or more advanced methods like Density Functional Theory (DFT), is a cornerstone of modern QSPR model development. rsc.orgaidic.it For instance, a study on pteridine photosensitizers used descriptors such as molecular solubility, HOMO energy, dipole density, and electrostatic charge to build robust predictive models. tandfonline.com

| Descriptor Type | Example Descriptors | Relevance in Pteridinone Models | Reference |

| Electronic | HOMO/LUMO energies, Electronegativity, Net atomic charges, Dipole moment | Predict photochemical activity (singlet oxygen generation) and receptor binding affinity. rsc.orgconicet.gov.ar | rsc.orgresearchgate.netconicet.gov.ar |

| Topological | Connectivity indices | Describe molecular branching and shape, influencing interactions with biological targets. researchgate.net | researchgate.net |

| Geometrical (3D) | Molecular surface area, Volume | Relate to the steric fit of the ligand in a receptor's active site. researchgate.net | researchgate.netconicet.gov.ar |

| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Used in 3D-QSAR to map out the spatial regions around a molecule where specific properties are favorable or unfavorable for activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

This table outlines the types of quantum chemical and other molecular descriptors used in QSPR/QSAR studies of pteridinones and their general relevance.

Cheminformatics and Rational Ligand Design for Pteridinone-based Modulators

Cheminformatics integrates computational and informational techniques to solve problems in chemistry, particularly in drug discovery. frontiersin.org It plays a central role in rational ligand design, a process that uses knowledge of a biological target's structure and function to design molecules with high affinity and selectivity. nih.gov This approach, often called structure-based drug design (SBDD), can significantly accelerate the discovery of new therapeutic agents by reducing the number of compounds that need to be synthesized and tested. nih.gov

The development of pteridinone-based modulators has greatly benefited from these strategies. For example, in the design of PLK1 inhibitors, molecular docking is used to predict how different pteridinone derivatives will bind to the kinase's active site. mdpi.comnih.gov Contour maps generated from CoMFA and CoMSIA models provide a visual guide for medicinal chemists, indicating where modifications to the pteridinone scaffold—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors—would likely enhance biological activity. mdpi.comresearchgate.net

This rational design process is iterative. nih.gov Novel pteridinone derivatives are designed based on modeling insights, then synthesized and evaluated for their biological activity. researchgate.netresearchgate.net The results of these evaluations are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that progressively improves the potency and selectivity of the compounds. nih.govresearchgate.net This strategy has led to the identification of potent pteridinone-based inhibitors for targets like PLK1 and BRD4, with some compounds showing activity in the micromolar range. sci-hub.se

Mechanistic Studies of 4 Methyl 7 8h Pteridinone Reactivity and Biological Interactions

Photochemical Mechanisms of Pteridinone Reactions

Pteridinones are known to be photochemically active upon absorption of UV-A radiation. This photoactivity can lead to a variety of chemical transformations, including redox reactions and the formation of adducts with biomolecules. The underlying mechanisms of these processes are crucial for understanding their biological implications.

Photoinduced Redox Reactions of Pteridines

Upon excitation by UV-A light (320–400 nm), pterins can engage in photoinduced electron transfer processes. conicet.gov.ar The excited triplet state of a pterin (B48896) can act as an electron acceptor, initiating redox reactions with various biological molecules. mdpi.com This process involves the transfer of an electron from a substrate to the excited pterin, resulting in the formation of a pterin radical anion and a substrate radical cation. scispace.com